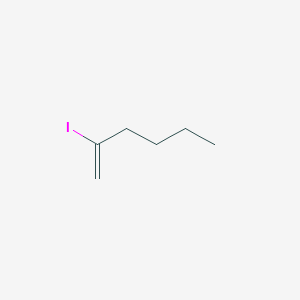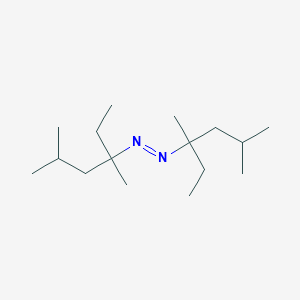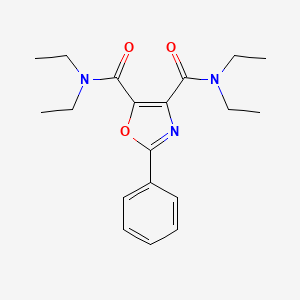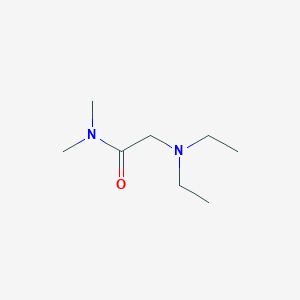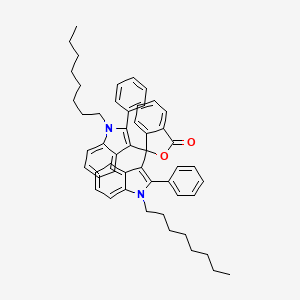
3,3-Bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,3-Bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one” is a complex organic compound that features a benzofuran core substituted with indole and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,3-Bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.
Indole Substitution: The indole groups can be introduced via electrophilic substitution reactions.
Phenyl and Octyl Group Addition: These groups can be added through Friedel-Crafts alkylation and acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and benzofuran moieties.
Reduction: Reduction reactions could be used to modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or modify substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a fluorescent probe.
Medicine: Possible applications in drug development due to its complex structure.
Industry: Use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, in a biological context, the compound might interact with specific proteins or enzymes, altering their function. In materials science, its electronic properties would be of primary interest, influencing how it interacts with light or electrical fields.
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(1-alkyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one: Variants with different alkyl groups.
3,3-Bis(1-aryl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one: Variants with different aryl groups.
Uniqueness
The uniqueness of “3,3-Bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one” lies in its specific substitution pattern, which can impart unique electronic, photophysical, or biological properties compared to its analogs.
Properties
CAS No. |
50293-10-2 |
|---|---|
Molecular Formula |
C52H56N2O2 |
Molecular Weight |
741.0 g/mol |
IUPAC Name |
3,3-bis(1-octyl-2-phenylindol-3-yl)-2-benzofuran-1-one |
InChI |
InChI=1S/C52H56N2O2/c1-3-5-7-9-11-25-37-53-45-35-23-20-32-42(45)47(49(53)39-27-15-13-16-28-39)52(44-34-22-19-31-41(44)51(55)56-52)48-43-33-21-24-36-46(43)54(38-26-12-10-8-6-4-2)50(48)40-29-17-14-18-30-40/h13-24,27-36H,3-12,25-26,37-38H2,1-2H3 |
InChI Key |
FLMKPEOZXWVQGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C4(C5=CC=CC=C5C(=O)O4)C6=C(N(C7=CC=CC=C76)CCCCCCCC)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea](/img/structure/B14649740.png)
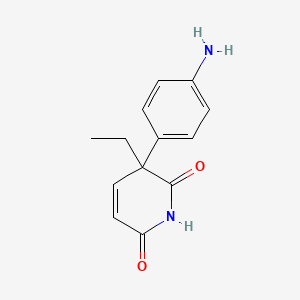
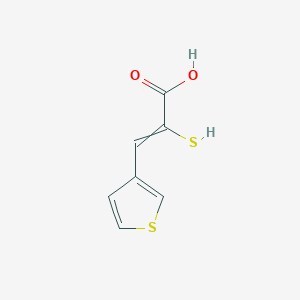

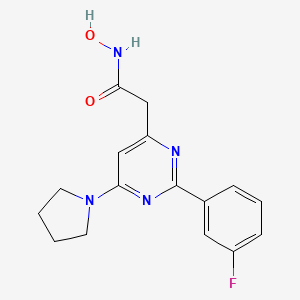
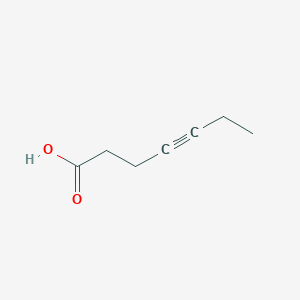
![Benzene, 1-methyl-4-[[[(4-methylphenyl)sulfinyl]methyl]thio]-](/img/structure/B14649777.png)
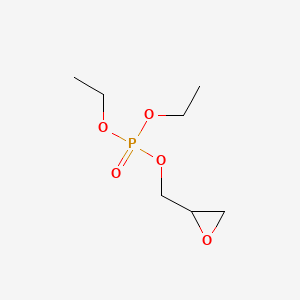
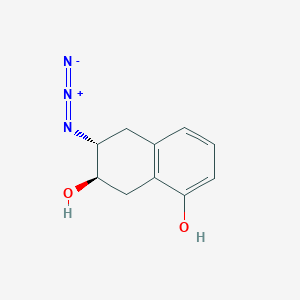
![5-Phenylpyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B14649796.png)
